molecular formula C16H10BrN3O2S2 B3513763 N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Cat. No.: B3513763
M. Wt: 420.3 g/mol
InChI Key: IPDMSHVSNWZXRD-JYRVWZFOSA-N
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Description

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a complex organic compound that belongs to the thiazolidinone class of heterocyclic compounds. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thiazolidinone ring, along with a nicotinamide moiety, makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves a multi-step process. One common method includes the reaction of 3-bromo-benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. Finally, the nicotinamide moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is unique due to the combination of the thiazolidinone ring and nicotinamide moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a synthetic compound belonging to the thiazolidinone class, characterized by its unique structural features. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its molecular formula is C16H10BrN3O2S2C_{16}H_{10}BrN_{3}O_{2}S_{2} with a molecular weight of approximately 420.30 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although the precise mechanisms remain to be elucidated.

The biological activity of this compound may be attributed to its ability to interact with multiple biological targets, including enzymes involved in cellular signaling pathways. For instance, it may inhibit aldose reductase, an enzyme implicated in diabetic complications and other diseases.

Case Studies and Experimental Findings

Several studies have focused on the synthesis and biological evaluation of related thiazolidinone derivatives, providing insights into structure-activity relationships (SAR). For example:

  • Study 1 : A series of thiazolidinone derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.
  • Study 2 : Molecular docking studies suggested that this compound binds effectively to the active site of aldose reductase, potentially blocking its activity and leading to reduced cellular damage.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be useful:

Compound NameStructural FeaturesBiological Activity
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamideFluorine substitutionPotentially enhanced anticancer activity
N-[5-(3-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamideChlorine substitutionModerate antimicrobial activity
N-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-y]-nicotinamideMethoxy groupIncreased solubility and bioavailability

Properties

IUPAC Name

N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O2S2/c17-12-5-1-3-10(7-12)8-13-15(22)20(16(23)24-13)19-14(21)11-4-2-6-18-9-11/h1-9H,(H,19,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDMSHVSNWZXRD-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

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